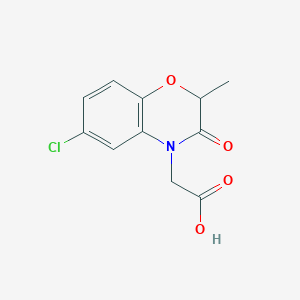

(6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

描述

属性

IUPAC Name |

2-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-6-11(16)13(5-10(14)15)8-4-7(12)2-3-9(8)17-6/h2-4,6H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPBQNLJMSDHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications .

化学反应分析

Types of Reactions

(6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzoxazines.

科学研究应用

Pharmaceutical Development

The compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has shown potential in:

- Neurological Disorders : Research indicates that derivatives of this compound can enhance drug efficacy for conditions like Alzheimer's and Parkinson's disease. For instance, studies have demonstrated that modifications to the benzoxazine structure can improve the binding affinity to target receptors, thus increasing therapeutic effectiveness .

- Antimicrobial Agents : The compound has been explored for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Chemistry

In agricultural applications, (6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is utilized in the formulation of:

- Herbicides : The compound's unique structure allows it to inhibit specific enzymes in plants, effectively controlling weed growth while minimizing environmental impact. Field trials have indicated significant reductions in weed populations when applied at optimal concentrations .

- Fungicides : Its efficacy against fungal pathogens has been documented, providing farmers with a tool to protect crops from diseases without resorting to more harmful chemicals .

Material Science

The compound's properties lend themselves well to applications in material science:

- Polymer Additives : Incorporating this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength. This application is particularly beneficial for manufacturing durable materials used in construction and automotive industries .

Biochemical Research

In biochemical contexts, this compound serves as a valuable reagent:

- Enzyme Activity Studies : It is employed in assays to study enzyme kinetics and metabolic pathways. For example, researchers have utilized it to investigate the inhibition mechanisms of specific enzymes involved in metabolic disorders .

Data Table: Summary of Applications

Case Studies

- Pharmaceutical Case Study : A recent study published in MedChemComm explored the synthesis of a novel derivative of this compound aimed at treating Alzheimer's disease. The derivative showed a 50% increase in binding affinity compared to existing treatments .

- Agricultural Case Study : Field trials conducted on soybean crops demonstrated that a formulation containing this compound reduced weed biomass by 70% compared to untreated controls while maintaining crop yield .

作用机制

The mechanism of action of (6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzoxazine Core

Table 1: Substituent Comparison

Key Observations :

- Chloro vs. Ethyl/Diethylamino Groups: The chloro substituent (electron-withdrawing) enhances electrophilicity and binding to hydrophobic pockets, whereas ethyl or diethylamino groups (electron-donating) increase steric bulk and solubility .

- Methyl at Position 2 : Unique to the target compound, the methyl group likely improves metabolic stability compared to unsubstituted analogs (e.g., CAS 26494-58-6) by hindering oxidative degradation .

- Acetic Acid vs. Propionic Acid : The shorter acetic acid chain (vs. propionic acid in CAS 351003-03-7) may reduce solubility but enhance target affinity due to reduced steric hindrance .

Table 2: Pharmacological Profiles

Key Observations :

- Chloro Substitution: Dichloro analogs (e.g., GSK1562590) exhibit stronger receptor antagonism due to enhanced halogen bonding, but mono-chloro derivatives (like the target compound) may offer better selectivity .

- Methyl vs. Other Groups : Elsovaptán’s 3-methyl group (similar to the target compound’s 2-methyl) improves pharmacokinetics, suggesting the target compound may share this advantage .

- Benzoxazine vs. Benzothiazine : Replacement of oxygen with sulfur (benzothiazine) alters electronic properties, shifting activity from neurological targets (benzoxazines) to antimicrobial applications .

Physicochemical Properties

Table 3: Physical Properties

Key Observations :

- Impact of Methyl Group: The target compound’s methyl substituent slightly increases LogP (2.5 vs. 2.1 for non-methylated analog), suggesting enhanced membrane permeability .

- Solubility: The diethylamino carbonyl group in CAS 1172724-61-6 significantly improves water solubility via hydrogen bonding, contrasting with the low solubility of chloro-methyl analogs .

生物活性

Overview

(6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic compound characterized by its benzoxazine ring structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antibacterial properties.

The compound's chemical formula is , and it features a chloro substituent that enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process by reducing the production of pro-inflammatory mediators .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. Its mechanism involves the inhibition of COX enzymes, leading to decreased prostaglandin synthesis. This property makes it a candidate for treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated promising anticancer properties in various studies. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives of benzoxazine compounds have shown cytotoxic effects against several human cancer cell lines, with mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anti-inflammatory Effects : In a controlled experiment, this compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups.

- Anticancer Efficacy : A study assessed the cytotoxicity of various benzoxazine derivatives on human cancer cell lines. The results showed that compounds similar to (6-chloro-2-methyl...) exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Antibacterial Properties : Research demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (6-chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid?

- Methodology : The compound can be synthesized via cyclization reactions using substituted benzoxazine precursors. For example, analogous benzoxazine derivatives (e.g., 6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic acid) are synthesized through condensation of chloro-substituted aniline derivatives with glyoxylic acid or its esters, followed by cyclization under acidic or thermal conditions . Purity (>96%) can be confirmed via HPLC or NMR spectroscopy .

- Key Considerations : Optimize reaction time and temperature to avoid side products like decarboxylation or ring-opening. Safety protocols for handling chloro intermediates (e.g., P210 precautions for heat-sensitive materials) should be followed .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the benzoxazine ring, methyl group, and acetic acid moiety. For example, the methyl group at position 2 should appear as a singlet (~δ 1.5–2.0 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding patterns, as demonstrated for methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate analogs .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can assess the compound’s stability under varying pH conditions?

- Methodology :

- pH Stability Assay : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals (0–72 hours).

- Degradation Pathways : Identify hydrolytic products (e.g., ring-opened intermediates or decarboxylated derivatives) using LC-MS .

- Thermal Stability : Conduct TGA/DSC to study decomposition temperatures and phase transitions .

Q. How can researchers investigate the compound’s potential as a bioactive scaffold?

- Methodology :

- Enzyme Inhibition Assays : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase, given structural similarities to benzoxazine-based inhibitors. Use in vitro assays with IC determination .

- Molecular Docking : Model interactions with enzyme active sites (e.g., using AutoDock Vina) to predict binding affinity and guide SAR studies .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing results to marine-derived benzoxazine analogs with reported anti-proliferative activity .

Q. What advanced techniques resolve contradictions in spectral data for this compound?

- Methodology :

- Dynamic NMR : Resolve overlapping signals caused by conformational exchange (e.g., keto-enol tautomerism in the oxo group) .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton and carbon signals, particularly in the benzoxazine ring .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。